4-[(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline
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Overview
Description
4-((2,2-Diphenylhydrazono)methyl)-N,N-diphenylaniline is a complex organic compound characterized by its unique structure, which includes a hydrazono group attached to a diphenylmethyl moiety and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,2-Diphenylhydrazono)methyl)-N,N-diphenylaniline typically involves the condensation of N,N-diphenylaniline with a hydrazone derivative. One common method includes the reaction of N,N-diphenylaniline with 2,2-diphenylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, often in a solvent such as ethanol or methanol, to facilitate the formation of the hydrazono group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2,2-Diphenylhydrazono)methyl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-((2,2-Diphenylhydrazono)methyl)-N,N-diphenylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-((2,2-Diphenylhydrazono)methyl)-N,N-diphenylaniline involves its interaction with molecular targets such as enzymes and receptors. The hydrazono group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The compound’s aromatic structure allows it to intercalate with DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-((2-(2,5-Difluorophenyl)hydrazono)methyl)-4H-chromen-4-one
- (E)-3-((2-(4-(Trifluoromethyl)phenyl)hydrazono)methyl)-4H-chromen-4-one
- (E)-3-((2-(3,5-Bis(trifluoromethyl)phenyl)hydrazono)methyl)-4H-chromen-4-one
Uniqueness
4-((2,2-Diphenylhydrazono)methyl)-N,N-diphenylaniline is unique due to its specific hydrazono and diphenylmethyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in synthetic chemistry and drug design.
Properties
IUPAC Name |
4-[(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N3/c1-5-13-27(14-6-1)33(28-15-7-2-8-16-28)29-23-21-26(22-24-29)25-32-34(30-17-9-3-10-18-30)31-19-11-4-12-20-31/h1-25H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOSRSKYBBSDSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=NN(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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